molecular formula C15H18N2O5 B146865 5-(2-hydroxyethylamino)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione CAS No. 131610-90-7

5-(2-hydroxyethylamino)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione

Cat. No.: B146865
CAS No.: 131610-90-7
M. Wt: 306.31 g/mol
InChI Key: CARMVIUSEAHWMX-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-hydroxyethylamino)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione is a synthetic compound with the molecular formula C15H18N2O5. It consists of 18 hydrogen atoms, 15 carbon atoms, 2 nitrogen atoms, and 5 oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxyethylamino)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure consistent quality and high yield. These methods often include the use of advanced technologies such as continuous flow reactors and automated control systems to optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxyethylamino)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxides, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

5-(2-hydroxyethylamino)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-hydroxyethylamino)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the context. The compound’s effects are mediated through its binding to target proteins, altering their activity and influencing downstream signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

131610-90-7

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

5-(2-hydroxyethylamino)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione

InChI

InChI=1S/C15H18N2O5/c1-17-11(3-2-5-18)9(8-20)13-14(17)12(21)7-10(15(13)22)16-4-6-19/h2-3,7,16,18-20H,4-6,8H2,1H3/b3-2+

InChI Key

CARMVIUSEAHWMX-NSCUHMNNSA-N

Isomeric SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)NCCO)CO)/C=C/CO

SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)NCCO)CO)C=CCO

Canonical SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)NCCO)CO)C=CCO

Synonyms

3-hydroxymethyl-5-beta-hydroxyethylamino-2-(1H-indole-4,7-dione)prop-beta-en-alpha-ol
EO 5A
EO-5A
EO5A

Origin of Product

United States

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